molecular formula C10H6BrFN2O B2513613 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1824051-87-7

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2513613
CAS No.: 1824051-87-7
M. Wt: 269.073
InChI Key: JONMKMAXJLVVKL-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H6BrFN2O and its molecular weight is 269.073. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing its versatility as a scaffold for further chemical modifications. This compound plays a crucial role in the development of molecules with potential biological activities, indicating its significance in medicinal chemistry research (Wang et al., 2016).

Anticancer, Antiangiogenic, and Antioxidant Agents

A series of pyridazin-3(2H)-one derivatives, closely related to this compound, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties. These compounds exhibited significant inhibitory effects on the viability of various human cancer cell lines and showed potential as antiangiogenic agents, inhibiting proangiogenic cytokines involved in tumor progression. Additionally, some derivatives displayed superior antioxidant activities, suggesting their application in the development of therapeutic agents targeting oxidative stress-related diseases (Kamble et al., 2015).

Aerobic Dehydrogenation and Synthesis Methodologies

Research on pyridazin-3(2H)-ones includes innovative synthesis methods such as copper-catalyzed aerobic dehydrogenation, which converts C–C bonds to C=C bonds. This method was applied to create N-substituted 6-phenylpyridazinone compounds, demonstrating good yields and selectivity. Such methodologies expand the utility of pyridazin-3(2H)-ones in organic synthesis, enabling the preparation of structurally diverse compounds with potential pharmacological activities (Liang et al., 2013).

Structural and Electronic Properties

Studies on the crystal structure and electronic properties of pyridazin-3(2H)-one derivatives provide insights into their molecular geometry, hydrogen bonding interactions, and electronic configurations. These investigations are crucial for understanding the compound's reactivity, stability, and interaction with biological targets. The detailed analysis of these properties supports the rational design of new compounds with improved biological activities and physicochemical characteristics (Daoui et al., 2019).

Properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONMKMAXJLVVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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